5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
The core structure features a pyrrol-2-one ring substituted with a 4-ethylphenyl group at position 5, a hydroxyl group at position 3, and a 4-methoxy-3-methylbenzoyl moiety at position 2. The morpholinoethyl chain at position 1 introduces a polar, solubilizing group, distinguishing it from simpler analogs .
Properties
CAS No. |
488727-39-5 |
|---|---|
Molecular Formula |
C27H32N2O5 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-4-19-5-7-20(8-6-19)24-23(25(30)21-9-10-22(33-3)18(2)17-21)26(31)27(32)29(24)12-11-28-13-15-34-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23- |
InChI Key |
UGXDAJRQDGYWPA-BZZOAKBMSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origin of Product |
United States |
Biological Activity
5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.
Structural Characteristics
The compound features a pyrrolone core modified with various functional groups:
- Pyrrolone Core : Provides stability and biological activity.
- Morpholinoethyl Group : Enhances solubility and biological interactions.
- Ethylphenyl and Methoxy-substituted Benzoyl Groups : Contribute to reactivity and stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to ensure high purity and yield. The general synthetic pathway includes:
- Formation of the Pyrrolone Core : Starting from suitable precursors through cyclization reactions.
- Functionalization : Introduction of ethylphenyl and methoxy groups via electrophilic aromatic substitution.
- Final Modifications : Incorporation of the morpholinoethyl group to enhance solubility.
Biological Activity
Research indicates that 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, although detailed mechanisms are yet to be fully elucidated.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its utility in treating infections.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.
Summary of Biological Assays
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Several studies have explored the biological activity of compounds structurally similar to 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one:
-
Study on Anticancer Activity :
- A study demonstrated that derivatives of pyrrolones exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications can enhance their therapeutic efficacy.
-
Antimicrobial Screening :
- Research indicated that similar compounds possess broad-spectrum antimicrobial properties, supporting the potential for this compound in infection management.
-
Inflammation Model :
- In vivo models showed that related compounds could reduce markers of inflammation, paving the way for potential applications in chronic inflammatory conditions.
Interaction Studies
Understanding how 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cellular Uptake Studies : Investigating how the compound is absorbed by cells and its subsequent effects on cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Structural and Functional Insights:
Substituent Effects on Solubility: The morpholinoethyl group (target compound, ) significantly enhances water solubility compared to hydroxypropyl () or methoxyethyl () due to morpholine’s polar tertiary amine . Bulky substituents like benzyloxy () may reduce solubility but improve membrane permeability .
Benzoyl Substitution Patterns: Methoxy and methyl groups at positions 3 and 4 (target compound) optimize steric and electronic interactions with target receptors compared to analogs with substitutions at C2 () .
Synthetic Challenges: Low yields (e.g., 5% for compound 18 in ) suggest steric hindrance from ethylphenyl or benzoyl groups complicates synthesis . Morpholinoethyl incorporation (target compound) may require specialized coupling reagents, as seen in palladium-catalyzed reactions () .
Biological Activity Trends: While direct activity data for the target compound is absent, SAR studies () indicate that ethylphenyl and methoxy groups enhance binding affinity to kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
